4-(N-Benzylamino)isoxazole
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Overview
Description
4-(N-Benzylamino)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . The presence of the benzylamino group at the 4-position of the isoxazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzylamino)isoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require moderate reaction conditions and can be catalyzed by metals such as copper or ruthenium .
Industrial Production Methods
Industrial production of this compound often involves scalable and eco-friendly synthetic strategies. Metal-free synthetic routes have gained popularity due to their cost-effectiveness and reduced environmental impact . These methods employ reagents such as tert-butyl nitrite or isoamyl nitrite for the efficient synthesis of isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
4-(N-Benzylamino)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups at various positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, H₂CrO₄, and KMnO₄, as well as reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments .
Major Products
The major products formed from these reactions include substituted isoxazoles, oximes, and other heterocyclic compounds .
Scientific Research Applications
4-(N-Benzylamino)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(N-Benzylamino)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, resulting in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(N-Benzylamino)isoxazole include other isoxazole derivatives such as:
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Isoxazole-4-carbaldehydes: Compounds with an aldehyde group at the 4-position of the isoxazole ring.
Uniqueness
This compound is unique due to the presence of the benzylamino group at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
N-benzyl-1,2-oxazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)6-11-10-7-12-13-8-10/h1-5,7-8,11H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDBLRIZJWJLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549983 |
Source
|
Record name | N-Benzyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765860-45-5 |
Source
|
Record name | N-Benzyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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